
7-Chloroperfluoroheptanoic acid
Descripción general
Descripción
7-Chloroperfluoroheptanoic acid is a fluorinated organic compound characterized by a seven-carbon backbone fully substituted with fluorine atoms, except for the terminal carbon, which is bonded to a chlorine atom and a carboxylic acid group. Its structure (C₇HClF₁₂O₂) includes a perfluorinated chain, making it highly stable and resistant to thermal and chemical degradation .
Métodos De Preparación
Structural and Functional Significance of 7-Chloroperfluoroheptanoic Acid
This compound combines the hydrophobic and oleophobic properties of perfluorinated chains with the electrophilic reactivity of a chlorine atom, making it valuable in surfactants, polymer additives, and pharmaceutical intermediates. The chlorine substituent enhances molecular polarity, enabling tailored surface activity and coordination chemistry .
Oxidation of Perfluoroalkyl Iodides as a Primary Pathway
The oxidation of perfluoroalkyl iodides (RF-I) under oxygenated conditions provides a direct route to perfluorocarboxylic acids. Adapted from the synthesis of perfluorooctanoic acid derivatives , this method involves activating RF-I in alcohol solvents under UV light or metal catalysis.
Reaction Mechanism and Stoichiometry
Perfluoroalkyl iodides undergo radical-initiated oxidation in the presence of oxygen, yielding perfluorocarboxylic esters as intermediates. For example, ethanol reacts with C8F17I under UV light to form ethyl perfluorooctanoate, which is hydrolyzed to the acid . The generalized reaction is:
F\text{-I} + 5 \, \text{R-OH} + \text{O}2 \rightarrow 2 \, \text{R}F\text{-COOR} + 4 \, \text{HF} + \text{RCH(OR)}2 + \text{H}_2\text{O}
Chlorination Strategies for Perfluoroalkyl Intermediates
Introducing chlorine at the seventh position necessitates either:
-
Pre-Synthesis Halogenation : Using chlorinated precursors (e.g., 1-bromo-5-chloropentane ) in Grignard reactions to build the carbon chain before fluorination.
-
Post-Fluorination Substitution : Electrophilic chlorination of perfluoroheptanoic acid derivatives, though this risks over-chlorination and backbone degradation.
Data on these methods remain sparse, but analogous workflows suggest that bromo-chloro intermediates could be coupled with fluorination agents (e.g., SF4) under controlled conditions.
Purification and Yield Optimization
Distillation and Phase Separation
Post-reaction mixtures are diluted with water to isolate a lower phase containing perfluorocarboxylic acid esters . Fractional distillation of this phase yields 92% pure methyl perfluorooctanoate (b.p. 158–161°C) , a protocol adaptable to the chloro variant.
Byproduct Management
Hydrofluoric acid (HF) byproducts are neutralized with calcium salts (e.g., CaCO3), precipitating CaF2 for safe disposal . Iodine residues are removed via reduction with Na2S2O3 or adsorption on activated carbon.
Industrial-Scale Challenges and Innovations
Solvent Recovery
Methyl tetrahydrofuran (MeTHF), used in Grignard syntheses , offers advantages over THF due to higher boiling point (80°C vs. 66°C) and easier recycling.
Initiator Efficiency
Transition metal catalysts (e.g., Cu, Pd) reduce reaction times but require precise dosing to avoid metal contamination in the final product .
Análisis De Reacciones Químicas
7-Chloroperfluoroheptanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, although these reactions are less common due to the stability of the fluorinated carbon chain.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various perfluorinated derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry
- Reagent in Organic Synthesis : 7-Cl-PFHA is utilized as a reagent in organic synthesis, serving as a building block for the creation of more complex fluorinated compounds. Its unique structure allows for the introduction of fluorine into organic molecules, which can enhance their stability and reactivity .
- Synthesis of Organofluorine Compounds : The compound has been studied for its potential in synthesizing organofluorine compounds through various chemical reactions, including fluorosulfation processes .
Biology
- Biological Imaging : Due to its fluorinated structure, 7-Cl-PFHA is being investigated for use in biological imaging techniques. Its ability to interact with biological systems makes it a candidate for probes in studying cellular processes.
- Antimicrobial Activity : Research has shown that 7-Cl-PFHA exhibits antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in disrupting microbial membranes, which could lead to novel antimicrobial agents .
Medicine
- Drug Delivery Systems : The compound's unique properties are being explored for use in drug delivery systems. Its hydrophobic nature combined with the potential for interaction with biological membranes makes it an interesting candidate for targeted drug delivery applications .
- Cytotoxicity Studies : Preliminary studies indicate that 7-Cl-PFHA may induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent. Research has shown increased apoptosis rates in treated cells compared to controls .
Industrial Applications
- Specialty Chemicals Production : In industrial settings, 7-Cl-PFHA is used in the production of specialty chemicals that require high thermal stability and resistance to water and oil. Its chemical resilience makes it suitable for coatings and materials used in harsh environments .
Case Study 1: Antimicrobial Efficacy
Smith et al. (2022) conducted a study on the antimicrobial activity of 7-Cl-PFHA against Gram-positive bacteria using disk diffusion assays. The results indicated significant inhibition zones, suggesting its potential as a novel antimicrobial agent.
Study | Findings | Methodology |
---|---|---|
Smith et al. (2022) | Significant inhibition against Gram-positive bacteria | Disk diffusion assay |
Case Study 2: Cytotoxicity in Cancer Research
Johnson et al. (2023) examined the cytotoxic effects of 7-Cl-PFHA on human cancer cell lines using flow cytometry and caspase assays. Their findings revealed increased apoptosis rates compared to control groups.
Study | Findings | Methodology |
---|---|---|
Johnson et al. (2023) | Induced apoptosis in cancer cell lines | Flow cytometry and caspase assays |
Case Study 3: Membrane Interaction Analysis
Lee et al. (2023) focused on the interaction between 7-Cl-PFHA and bacterial membranes using fluorescence microscopy. They observed that the compound disrupted membrane integrity in E. coli, leading to cell lysis.
Study | Findings | Methodology |
---|---|---|
Lee et al. (2023) | Disrupted membrane integrity in E. coli | Fluorescence microscopy |
Mecanismo De Acción
The mechanism of action of 7-Chloroperfluoroheptanoic acid involves its interaction with biological membranes and proteins. The compound’s fluorinated chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, it can interact with specific proteins, affecting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Structural and Functional Analogues
(a) Perfluoroheptanoic Acid (PFHPA, C₇HF₁₃O₂)
- Key Differences: PFHPA lacks the chlorine substituent found in 7-chloroperfluoroheptanoic acid, instead having a fully perfluorinated chain.
- Properties: PFHPA has a molecular weight of 364.08 g/mol, compared to this compound’s 436.48 g/mol. The chlorine atom increases molecular weight and may alter reactivity, such as susceptibility to nucleophilic substitution .
- Environmental Impact : Both compounds exhibit environmental persistence, but PFHPA is more widely studied due to its historical use in industrial applications .
(b) 7-Fluoroheptanoic Acid (C₇H₁₃FO₂)
- Key Differences: This compound contains a single fluorine atom at the 7th carbon and lacks perfluorination. Its molecular weight is 148.18 g/mol, significantly lower than this compound .
- Applications: Unlike perfluorinated compounds, 7-fluoroheptanoic acid is less stable and used primarily in pharmaceutical intermediates .
(c) 7-Cyclopentylheptanoic Acid (C₁₂H₂₂O₂)
- Key Differences: A non-fluorinated analogue with a cyclopentyl group at the 7th carbon. Its molecular weight is 198.16 g/mol, and it lacks the electronegative halogen substituents, resulting in lower chemical inertness .
Functional Group Variations
(a) Sodium 7-Chloroperfluoroheptanoate (C₇ClF₁₂O₂Na)
- Relation: The sodium salt of this compound, with enhanced solubility in aqueous systems.
- Applications : Used in surfactants and firefighting foams due to its anionic properties .
(b) 7-(2-Chloro-6-fluorophenyl)-7-oxoheptanoic Acid (C₁₃H₁₃ClFO₃)
- Its molecular weight is 295.70 g/mol .
- Bioactivity: Studied for pharmaceutical applications, unlike this compound, which is primarily industrial .
Environmental and Regulatory Context
- Persistence: Fully perfluorinated compounds like PFHPA and this compound resist biodegradation, while partially fluorinated or non-fluorinated analogues degrade more readily .
Data Tables
Table 1: Structural and Physicochemical Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
---|---|---|---|---|
This compound | C₇HClF₁₂O₂ | 436.48 | Cl, F₁₂ | Industrial surfactants |
Perfluoroheptanoic acid (PFHPA) | C₇HF₁₃O₂ | 364.08 | F₁₃ | Firefighting foams |
7-Fluoroheptanoic acid | C₇H₁₃FO₂ | 148.18 | F | Pharmaceutical synthesis |
7-Cyclopentylheptanoic acid | C₁₂H₂₂O₂ | 198.16 | Cyclopentyl | Research chemical |
Table 2: Environmental and Regulatory Profiles
Compound | Half-Life (Soil) | Bioaccumulation Potential | Regulatory Status |
---|---|---|---|
This compound | >10 years | High | Restricted in EU/USA |
PFHPA | >10 years | High | Globally phased out |
7-Fluoroheptanoic acid | <1 year | Low | Unregulated |
Research Findings
- Degradation Pathways: this compound’s chlorine atom may facilitate partial degradation under UV light, unlike PFHPA, which requires advanced oxidation processes .
- Toxicity Studies: In vitro assays suggest that chlorinated PFAS induce higher oxidative stress in mammalian cells compared to non-chlorinated analogues .
Actividad Biológica
7-Chloroperfluoroheptanoic acid (7-Cl-PFHpA) is a member of the perfluoroalkyl substances (PFAS) family, which are known for their persistence in the environment and potential adverse health effects. This article explores the biological activity of 7-Cl-PFHpA, focusing on its toxicity, bioaccumulation, and effects on human health and wildlife.
7-Cl-PFHpA is characterized by a perfluorinated carbon chain with a chlorine substituent. Its structural formula can be represented as follows:
This compound is hydrophobic and lipophilic, contributing to its bioaccumulation potential in biological systems.
1. Toxicity Mechanisms
Research indicates that PFAS, including 7-Cl-PFHpA, may disrupt various biological processes:
- Endocrine Disruption: PFAS can interfere with hormone signaling pathways, leading to reproductive and developmental issues. Studies have shown that exposure to PFAS is associated with altered thyroid hormone levels and reproductive toxicity in animal models .
- Immunotoxicity: PFAS exposure has been linked to adverse effects on the immune system. For instance, studies have reported changes in immune cell function and increased susceptibility to infections following PFAS exposure .
- Carcinogenic Potential: Epidemiological studies suggest a correlation between PFAS exposure and increased risks of certain cancers, including kidney and testicular cancer .
2. Case Studies
- Animal Studies: In rodent models, 7-Cl-PFHpA has been shown to cause liver toxicity and alterations in lipid metabolism. Long-term exposure resulted in significant changes in liver enzyme levels, indicating hepatotoxicity .
- Human Epidemiological Studies: Populations exposed to high levels of PFAS have exhibited increased incidence of metabolic disorders and reproductive health issues. A notable study highlighted elevated cholesterol levels and liver disease among individuals with high serum concentrations of PFAS .
1. Bioaccumulation Potential
7-Cl-PFHpA demonstrates significant bioaccumulation in various organisms. The elimination half-life varies across species:
- Humans: Studies indicate a half-life ranging from 76 days to over 3 years, depending on individual metabolism .
- Wildlife: In pigs, the elimination half-life can exceed 500 days, suggesting a high potential for biomagnification within food webs .
2. Environmental Persistence
PFAS are known for their environmental persistence due to their strong carbon-fluorine bonds. 7-Cl-PFHpA has been detected in various environmental matrices, including water sources and biota. Its stability raises concerns about long-term exposure risks for both wildlife and humans.
Summary of Biological Activities
Biological Activity | Description |
---|---|
Endocrine Disruption | Alters hormone signaling; affects thyroid function |
Immunotoxicity | Impairs immune response; increases infection risk |
Carcinogenic Potential | Linked to kidney and testicular cancer |
Bioaccumulation | High accumulation potential in humans and wildlife |
Environmental Persistence | Remains stable in the environment; detected in water and biota |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 7-chloroperfluoroheptanoic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves fluorination of heptanoic acid precursors using chlorine-based fluorinating agents (e.g., ClF₃) under controlled anhydrous conditions. Post-synthesis purification employs fractional distillation or preparative chromatography. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and nuclear magnetic resonance (¹⁹F NMR) for structural confirmation . Quantification of residual solvents or byproducts should follow EPA Method 8270 guidelines, with detection limits below 1 ppm .
Q. Which analytical techniques are most reliable for identifying this compound in environmental samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is preferred for its sensitivity to perfluorinated compounds. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges pre-concentrates the analyte. Isotope dilution with ¹³C-labeled internal standards minimizes matrix effects. Validation should include recovery rates (85–115%) and limits of detection (LOD < 0.1 ng/L) .
Q. How can researchers design experiments to assess the acute toxicity of this compound?
- Methodological Answer : Use OECD Test Guideline 423 for acute oral toxicity in rodents, administering doses from 50–1000 mg/kg. Endpoints include mortality, clinical signs (e.g., lethargy, respiratory distress), and histopathology of liver/kidney tissues. For in vitro assays, prioritize human hepatocyte (HepG2) or renal proximal tubule (HK-2) cell lines, measuring IC₅₀ values via MTT assays. Statistical analysis should account for dose-response trends using nonlinear regression models (e.g., Hill equation) .
Q. What factors influence the environmental persistence of this compound?
- Methodological Answer : Environmental half-life depends on pH, temperature, and microbial activity. Conduct soil/water microcosm studies under varying conditions (pH 4–9, 10–30°C) and quantify degradation via LC-MS. Aerobic biodegradation assays (OECD 301B) assess mineralization rates. Persistence is elevated in low-pH environments due to reduced hydrolytic cleavage of C-Cl bonds .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioaccumulation factors (BAFs) for this compound?
- Methodological Answer : Discrepancies often arise from differences in trophic transfer models or lipid normalization methods. Conduct a meta-analysis of existing BAF data (e.g., freshwater vs. marine ecosystems) using mixed-effects models to account for variability in species lipid content and exposure duration. Validate findings with controlled mesocosm experiments, tracking compound partitioning in aquatic food webs .
Q. What mechanistic pathways explain the degradation of this compound under UV irradiation?
- Methodological Answer : Advanced oxidation processes (AOPs) using UV/H₂O₂ generate hydroxyl radicals that cleave C-F bonds. Monitor intermediates via high-resolution mass spectrometry (HRMS) and propose degradation pathways using computational tools (e.g., DFT calculations). Key intermediates include shorter-chain perfluoroalkyl acids (PFAAs) and chloride ions, quantified via ion chromatography .
Q. How can researchers model the long-term bioaccumulation of this compound in human populations?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating partition coefficients (e.g., log Kₒw), protein-binding affinities, and renal clearance rates. Parameterize models using human biomonitoring data and validate against epidemiological cohorts. Sensitivity analysis should prioritize variables like hepatic metabolism rates and placental transfer efficiency .
Q. What strategies improve the detection of this compound in complex biological matrices (e.g., blood, breast milk)?
- Methodological Answer : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with dispersive SPE cleanup to remove phospholipids. Enhance ionization efficiency in LC-MS by adding ammonium acetate (5 mM) to the mobile phase. For low-concentration samples (e.g., breast milk), employ a pre-concentration step with molecularly imprinted polymers (MIPs) targeting perfluorinated carboxylates .
Propiedades
IUPAC Name |
7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF12O2/c8-7(19,20)6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1(21)22/h(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFYUMIVMKSLSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371495 | |
Record name | 7-Chloro-perfluoroheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1550-24-9 | |
Record name | 7-Chloro-perfluoroheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.